molecular formula C11H11NO3 B2818380 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid CAS No. 32387-22-7

5-Methoxy-2-methyl-1H-indole-3-carboxylic acid

Cat. No. B2818380
CAS RN: 32387-22-7
M. Wt: 205.213
InChI Key: ORUFFPUSVXGKCC-UHFFFAOYSA-N
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Description

“5-Methoxy-2-methyl-1H-indole-3-carboxylic acid” is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . This compound is considered a heterocyclic building block .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H11NO3 . Its molecular weight is 205.210 Da . The IUPAC Standard InChI is InChI=1S/C10H9NO3/c1-14-7-2-3-8-6 (4-7)5-9 (11-8)10 (12)13 .

Scientific Research Applications

5-Methoxy-2-methyl-1H-indole-3-carboxylic acid has been studied for its potential therapeutic applications. It has been found to have antidepressant and anxiolytic effects in animal models, and is being investigated for its potential use in the treatment of depression and anxiety. Additionally, this compound has been studied for its potential anti-inflammatory and neuroprotective effects, as well as its ability to modulate the immune system.

Mechanism of Action

5-Methoxy-2-methyl-1H-indole-3-carboxylic acid is believed to act as a serotonin receptor agonist, specifically at the 5-HT2A receptor. This is thought to be responsible for its antidepressant and anxiolytic effects. Additionally, this compound is believed to act as a sigma-1 receptor agonist, which may explain its anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects
This compound has been found to produce a variety of biochemical and physiological effects, including increases in heart rate, blood pressure, and body temperature. Additionally, it has been found to produce changes in brain wave activity, as well as alterations in the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid in laboratory experiments include its high purity and low toxicity. Additionally, it is relatively easy to synthesize and has a wide range of potential therapeutic applications. The main limitation of using this compound in laboratory experiments is its limited availability, as it is not commercially available.

Future Directions

The potential future directions for 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid research include further studies into its antidepressant and anxiolytic effects, as well as its potential use in the treatment of neurodegenerative diseases. Additionally, further research into its anti-inflammatory and neuroprotective effects, as well as its ability to modulate the immune system, could lead to the development of new therapeutic agents. Finally, further studies into its pharmacological properties, such as its mode of action and metabolism, could lead to the development of more effective and safer drugs.

Synthesis Methods

5-Methoxy-2-methyl-1H-indole-3-carboxylic acid can be synthesized by condensation of tryptamine with 3-indolecarboxaldehyde. The reaction is catalyzed by a Lewis acid, such as zinc chloride, and proceeds in the presence of anhydrous pyridine as a solvent. The reaction is typically carried out at room temperature and yields a product with >90% purity.

properties

IUPAC Name

5-methoxy-2-methyl-1H-indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-6-10(11(13)14)8-5-7(15-2)3-4-9(8)12-6/h3-5,12H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUFFPUSVXGKCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32387-22-7
Record name 5-methoxy-2-methyl-1H-indole-3-carboxylic acid
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